molecular formula C6H12O2 B8348487 2-[(3S)-oxolan-3-yl]ethan-1-ol

2-[(3S)-oxolan-3-yl]ethan-1-ol

Cat. No.: B8348487
M. Wt: 116.16 g/mol
InChI Key: SVNHEBUGYPWWOF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S)-oxolan-3-yl]ethan-1-ol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-[(3S)-oxolan-3-yl]ethanol

InChI

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2/t6-/m0/s1

InChI Key

SVNHEBUGYPWWOF-LURJTMIESA-N

Isomeric SMILES

C1COC[C@H]1CCO

Canonical SMILES

C1COCC1CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

400 ml of triethyl citrate were hydrogenated at 200° C. and 200 bar together with 1100 ml of ethanol and 60 g of catalyst B (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 80 g (42%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 1.8 g (1%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst B
Quantity
60 g
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catalyst
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0 (± 1) mol
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solvent
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Quantity
1100 mL
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solvent
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Synthesis routes and methods II

Procedure details

400 g of citric acid were dissolved in 1000 ml of n-butanol and hydrogenated at 250° C. and 200 bar together with 60 g of catalyst A (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from n-butanol and ethanol and distilled under reduced pressure, giving 99 g (52%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 2.9 g (1.5%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst A
Quantity
60 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
1100 mL
Type
reactant
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[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

400 ml of triethyl citrate were hydrogenated at 225° C. and 200 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst H (3-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and ethanol and distilled under reduced pressure, giving 93.6 g (49%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 6.8 g (3.6%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst H
Quantity
60 g
Type
catalyst
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

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